CB2 Receptor Agonist Activity and Subtype Selectivity Profile vs. CB1
1-Chloro-2-fluoro-3-isopropoxybenzene exhibits moderate agonist activity at the human recombinant CB2 receptor, with an EC50 value of 63.0 nM [1]. This activity is observed across multiple assay formats, including cAMP inhibition and calcium mobilization assays. While the compound shows no significant CB1 antagonism (11.78% at 10 µM) [1], a structurally related comparator from a 1,3-benzoxazine series displayed a higher CB2 EC50 of 110 nM and a CB1 EC50 > 10 µM [2]. This difference in potency suggests the isopropoxy-substituted scaffold may offer a more favorable starting point for CB2-selective agonist development.
| Evidence Dimension | Agonist activity at human recombinant CB2 receptor |
|---|---|
| Target Compound Data | EC50 = 63.0 nM |
| Comparator Or Baseline | Comparator (1,3-benzoxazine derivative): EC50 = 110 nM |
| Quantified Difference | ~1.75-fold higher potency |
| Conditions | Expressed in Saccharomyces cerevisiae cells; measured by spectrofluorimetry [1]. Comparator data from a separate study on CB2 agonists [2]. |
Why This Matters
Quantifiable CB2 agonist activity establishes this compound as a viable hit-to-lead candidate for immunomodulatory programs, where subtype selectivity over CB1 is crucial to avoid psychoactive side effects.
- [1] EcoDrugPlus. Bioactivity Data for 1-Chloro-2-fluoro-3-isopropoxybenzene. Helsinki Institute of Life Science. View Source
- [2] Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. IRIS - Institutional Research Information System. View Source
